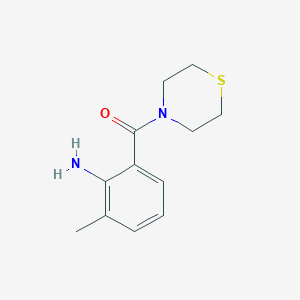

2-Methyl-6-(thiomorpholine-4-carbonyl)aniline

Descripción

Propiedades

IUPAC Name |

(2-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEPSQNGYOPPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methyl-6-(thiomorpholine-4-carbonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methyl group and a thiomorpholine ring, which contribute to its unique reactivity and biological properties. The compound's molecular formula is C₁₁H₁₄N₂OS, with a molecular weight of 226.31 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics.

- Mechanism of Action : The compound primarily acts by inhibiting bacterial RNA polymerase, which is crucial for bacterial transcription and survival. This mechanism is similar to other known antibiotics, making it a candidate for further development in antibiotic therapies .

- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that the MIC of this compound against Mycobacterium tuberculosis is notably low, indicating strong antibacterial potency. For instance, one study reported an MIC value of less than 1 μM against Mabs and Mtb, showcasing its potential as a treatment for mycobacterial infections .

Cytotoxicity

While evaluating its antimicrobial efficacy, it is crucial to assess the cytotoxic effects on human cells. Preliminary cytotoxicity tests indicate that the compound exhibits a selectivity index (SI) greater than 320, suggesting that it has low toxicity towards mammalian cells while effectively targeting bacterial cells .

Case Study 1: Antimycobacterial Activity

A recent study investigated the antitubercular activity of various thiomorpholine derivatives, including this compound. The results demonstrated that this compound outperformed several analogs in terms of potency against M. tuberculosis, with researchers attributing this efficacy to the thiomorpholine moiety's ability to enhance cellular uptake and target bacterial enzymes effectively .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the thiomorpholine ring could significantly alter the biological activity of related compounds. For example, substituting different functional groups on the aniline portion led to variations in MIC values and cytotoxicity profiles. These findings underscore the importance of structural modifications in optimizing the therapeutic potential of thiomorpholine derivatives .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 226.31 g/mol |

| MIC against M. tuberculosis | < 1 μM |

| Selectivity Index (SI) | > 320 |

| Cytotoxicity (IC₅₀) | > 64 μg/mL |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-6-(thiomorpholine-4-carbonyl)aniline has been investigated for its potential as an antibacterial agent. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. This compound serves as an intermediate in the synthesis of various antibiotics, including cephalosporins, which are crucial in treating bacterial infections .

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against mycobacterial infections, including those caused by Mycobacterium tuberculosis. The introduction of thiomorpholine moieties has been shown to enhance the compound's activity and metabolic stability, making it a candidate for further development in treating tuberculosis .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation reactions, makes it valuable in the development of new pharmaceutical compounds .

Case Study 1: Antimycobacterial Derivatives

A study focused on the derivatization of this compound showed that modifications to its structure significantly improved its antimycobacterial activity. The synthesized derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values compared to the parent compound, indicating enhanced potency against Mycobacterium abscessus and Mycobacterium tuberculosis .

Case Study 2: Plasma Stability

Research investigating the plasma stability of this compound revealed that it remains stable in human plasma over extended periods. This stability is crucial for developing oral medications since compounds that degrade quickly in plasma may not achieve therapeutic levels . The study found that certain modifications to the aromatic system could enhance stability without compromising biological activity.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for antibiotic synthesis; potential antibacterial properties |

| Antimycobacterial Activity | Effective against Mycobacterium species; enhanced by structural modifications |

| Organic Synthesis | Building block for complex molecules; versatile in chemical reactions |

Comparación Con Compuestos Similares

Table 1: Key Molecular Properties of Selected Aniline Derivatives

Key Observations :

- Electronic Effects : The thiomorpholine-4-carbonyl group in the target compound is a sulfur-containing electron-withdrawing moiety, contrasting with the trifluoromethyl group (strong electron-withdrawing) in 2-methyl-6-(trifluoromethyl)aniline and the morpholine group (electron-donating due to oxygen) in 2-[2-(morpholin-4-yl)ethoxy]aniline HCl .

- Molecular Weight : The pyrimidine-containing derivative (295.24 g/mol) has a higher molecular weight due to its fused aromatic system, while the thiomorpholine derivative (236.34 g/mol) is lighter .

Stability and Commercial Availability

- Trifluoromethyl and morpholine derivatives are more widely available, reflecting their broader industrial adoption .

Métodos De Preparación

Amidation via Acid Chloride or Activated Ester

One common approach involves converting thiomorpholine-4-carboxylic acid into an acid chloride or an activated ester intermediate, which then reacts with 2-methyl-6-aminophenyl to form the amide.

- Step 1: Synthesis of thiomorpholine-4-carbonyl chloride by treatment of thiomorpholine-4-carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- Step 2: Reaction of the acid chloride with 2-methyl-6-aminophenyl in the presence of a base (e.g., triethylamine) to neutralize the released HCl.

- Step 3: Workup involves aqueous quenching, extraction, and purification by recrystallization or chromatography.

This method provides good yields and purity but requires careful handling of acid chlorides and moisture-sensitive reagents.

Direct Coupling Using Carbodiimide or Uronium-Based Reagents

Another widely used method is the direct coupling of the free carboxylic acid with the amine using coupling agents such as:

- Carbodiimides: e.g., dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Uronium salts: e.g., 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

- Dissolve thiomorpholine-4-carboxylic acid and 2-methyl-6-aminophenyl in anhydrous solvent (e.g., dichloromethane or dimethylformamide).

- Add the coupling agent and a base such as triethylamine or N,N-diisopropylethylamine.

- Stir at room temperature or slightly elevated temperature until the reaction completes.

- Purify the product by extraction and chromatography.

This method avoids the need to prepare acid chlorides and can provide high purity products with mild reaction conditions.

Representative Synthetic Scheme (Amidation)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Thiomorpholine-4-carboxylic acid + SOCl2 | Formation of acid chloride |

| 2 | Acid chloride + 2-methyl-6-aminophenyl + Et3N | Amide bond formation |

| 3 | Aqueous workup, extraction, purification | Isolation of this compound |

or alternatively:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Thiomorpholine-4-carboxylic acid + HATU + Et3N | Direct amide coupling |

| 2 | 2-methyl-6-aminophenyl | Amide bond formation |

| 3 | Purification by chromatography | Isolation of pure product |

Notes on Reaction Conditions and Optimization

- Solvent choice: Anhydrous dichloromethane, dimethylformamide, or tetrahydrofuran are preferred to maintain moisture-free conditions.

- Temperature: Typically room temperature to 40°C; elevated temperatures may be used to drive the reaction to completion.

- Stoichiometry: Slight excess of amine or coupling agent to ensure full conversion.

- Purification: Silica gel chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is effective.

Analytical and Research Data Summary

Q & A

Basic: What are the common synthetic routes for 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves coupling thiomorpholine-4-carbonyl derivatives with substituted aniline precursors. A key route is the reaction of 2-methyl-6-aminoaniline with thiomorpholine-4-carbonyl chloride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts. Catalysts such as palladium or nickel complexes may enhance coupling efficiency . Reaction temperature (optimized between 50–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield and purity. For instance, polar aprotic solvents improve solubility of intermediates, reducing side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern on the aniline ring and thiomorpholine moiety. Key signals include aromatic protons (δ 6.5–7.5 ppm) and thiomorpholine methylene protons (δ 2.8–3.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray analysis provides definitive confirmation of molecular geometry, bond angles, and intermolecular interactions. For example, studies on analogous benzimidazole-phenol derivatives revealed hydrogen bonding between NH groups and carbonyl oxygen, stabilizing the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 305.12) and detects fragmentation patterns indicative of the thiomorpholine carbonyl group .

Advanced: How can researchers address discrepancies in reported reaction yields for the synthesis of this compound under varying catalytic conditions?

Answer:

Contradictory yield data often arise from differences in catalyst loading, solvent choice, or moisture sensitivity. To resolve this:

- Design of Experiments (DoE) : Use a Box-Behnken design to systematically vary parameters like catalyst concentration (0.5–2 mol%), temperature, and reaction time. Statistical analysis identifies optimal conditions while minimizing experimental runs .

- In Situ Monitoring : Employ techniques like FT-IR or HPLC to track intermediate formation and side reactions (e.g., hydrolysis of the thiomorpholine carbonyl group in aqueous conditions) .

- Reproducibility Checks : Ensure strict control of anhydrous conditions, as trace moisture can deactivate catalysts or promote side reactions. Replicate literature protocols with standardized reagents to isolate variables .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in target-specific assays?

Answer:

- In Vitro Binding Assays : Screen against target receptors (e.g., kinases or GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). For example, thiomorpholine derivatives have shown affinity for quinoline-based enzyme targets, as seen in PubChem bioactivity data .

- Cellular Uptake Studies : Use radiolabeled C or fluorescently tagged analogs to quantify intracellular accumulation. Compare with structurally similar controls to assess thiomorpholine’s role in membrane permeability .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide SAR optimization. Focus on hydrogen bonding between the carbonyl group and active-site residues .

Advanced: How does the thiomorpholine carbonyl group influence the compound’s stability under different pH and temperature conditions, and what methodologies assess this?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. The thiomorpholine carbonyl group is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming thiomorpholine and carboxylic acid byproducts .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, analogs with thiomorpholine show stability up to 150°C, but carbonyl group oxidation can occur at higher temperatures .

- Light Exposure Tests : Simulate UV/visible light conditions (e.g., 365 nm for 48 hours) to assess photodegradation. Compare with control compounds lacking the thiomorpholine group to isolate degradation pathways .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicity : While specific data for this compound are limited, structurally similar thiomorpholine derivatives may exhibit neurotoxicity or irritancy. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize acidic or basic degradation products before disposal. Consult institutional guidelines for organic solvents and heavy metal catalysts (e.g., palladium residues) .

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption .

Advanced: How can researchers optimize the catalytic efficiency of coupling reactions involving this compound?

Answer:

- Catalyst Screening : Test transition-metal catalysts (Pd, Cu, Ni) with ligands like BINAP or Xantphos to enhance coupling rates. For example, Pd(OAc)/Xantphos systems improve Ullmann-type couplings for aryl amine derivatives .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield. For instance, microwave irradiation at 100°C for 15 minutes increased coupling efficiency by 20% in analogous reactions .

- Solvent-Free Conditions : Explore mechanochemical grinding (ball milling) to minimize solvent use and improve atom economy, particularly for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.